benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-phenyl-2H-chromen-7-yl}oxy)acetate
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Overview
Description
Benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-phenyl-2H-chromen-7-yl}oxy)acetate is a complex organic compound with the molecular formula C33H26O8 and a molecular weight of 550.57 g/mol This compound is characterized by its chromen-2-one core structure, which is substituted with various functional groups, including benzyloxy and oxoethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-phenyl-2H-chromen-7-yl}oxy)acetate typically involves multiple steps, starting with the preparation of the chromen-2-one core. This core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions. The resulting intermediate is then subjected to further functionalization to introduce the benzyloxy and oxoethoxy groups.
. The oxoethoxy group can be introduced through a similar etherification reaction using an appropriate oxoethoxy precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalytic processes, such as palladium-catalyzed coupling reactions, to streamline the synthesis and reduce the number of steps required . Additionally, industrial production may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-phenyl-2H-chromen-7-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyl-substituted chromen-2-one derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-phenyl-2H-chromen-7-yl}oxy)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-phenyl-2H-chromen-7-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, the compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (4-methyl-2-oxo-2H-chromen-7-yloxy)acetate
- Benzyl (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy)acetate
- 2-(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide
- Butyl (3-benzyl-4-methyl-2-oxo-2H-chromen-7-yloxy)acetate
Uniqueness
Benzyl ({5-[2-(benzyloxy)-2-oxoethoxy]-2-oxo-4-phenyl-2H-chromen-7-yl}oxy)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and oxoethoxy groups enhances its reactivity and potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C33H26O8 |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
benzyl 2-[2-oxo-5-(2-oxo-2-phenylmethoxyethoxy)-4-phenylchromen-7-yl]oxyacetate |
InChI |
InChI=1S/C33H26O8/c34-30-18-27(25-14-8-3-9-15-25)33-28(38-22-32(36)40-20-24-12-6-2-7-13-24)16-26(17-29(33)41-30)37-21-31(35)39-19-23-10-4-1-5-11-23/h1-18H,19-22H2 |
InChI Key |
RATLOBQLFUBNIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C(=CC(=O)O3)C4=CC=CC=C4)C(=C2)OCC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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